molecular formula C16H24N2O B11687217 N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide

Cat. No.: B11687217
M. Wt: 260.37 g/mol
InChI Key: PHZDAWGZTVKOJU-SFQUDFHCSA-N
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Description

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide typically involves the condensation reaction between hexanehydrazide and 4-(Propan-2-YL)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions and other biomolecules, influencing their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]acetohydrazide
  • N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydrazone linkage and the presence of the propan-2-yl group contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]hexanamide

InChI

InChI=1S/C16H24N2O/c1-4-5-6-7-16(19)18-17-12-14-8-10-15(11-9-14)13(2)3/h8-13H,4-7H2,1-3H3,(H,18,19)/b17-12+

InChI Key

PHZDAWGZTVKOJU-SFQUDFHCSA-N

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)C(C)C

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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